molecular formula C8H9NO4 B011336 Methyl 4-acetyl-5-methylisoxazole-3-carboxylate CAS No. 104149-61-3

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate

Cat. No.: B011336
CAS No.: 104149-61-3
M. Wt: 183.16 g/mol
InChI Key: PSCGIMFQGZJVFT-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate (CAS: 104149-61-3) is an isoxazole derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. Its structure features a methyl ester group at position 3, a methyl substituent at position 5, and an acetyl group at position 4 of the isoxazole ring . Isoxazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and heterocyclic stability .

Properties

IUPAC Name

methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4(10)6-5(2)13-9-7(6)8(11)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGIMFQGZJVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384070
Record name METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104149-61-3
Record name METHYL 4-ACETYL-5-METHYLISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate
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Preparation Methods

Cycloaddition of Nitrile Oxides with Dienophiles

The 1,3-dipolar cycloaddition of nitrile oxides with dienophiles represents a foundational approach to isoxazole ring formation. In this method, in situ-generated nitrile oxides react with acetylacetone derivatives to construct the isoxazole core. For instance, oxime chlorides derived from hydroxylamine precursors undergo dehydrohalogenation in the presence of triethylamine, producing reactive nitrile oxides . These intermediates subsequently engage in [3+2] cycloaddition with acetylacetone, yielding 5-methylisoxazole derivatives.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Base : Triethylamine

  • Temperature : Room temperature

  • Yield : ~70–80% (estimated from analogous syntheses)

A critical challenge in this method is the competitive formation of furoxans, which arise from nitrile oxide dimerization. Excess dienophile (2 equivalents of acetylacetone) suppresses this side reaction, favoring isoxazole formation . Post-cycloaddition, esterification of the carboxylic acid moiety at position 3 completes the synthesis.

Bromination-Acylation Sequential Approach

This two-step strategy involves α-bromination of a preformed isoxazole intermediate followed by nucleophilic acylation. Starting from 5-methylisoxazole-3-carboxylic acid methyl ester, N-bromosuccinimide (NBS) selectively brominates the acetyl group at position 4 under radical conditions . The resulting α-bromo ketone undergoes nucleophilic displacement with acetylating agents (e.g., potassium acetate) to install the acetyl functionality.

Key Parameters :

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Light Source : UV or AIBN initiator

  • Acylation Reagent : Acetyl chloride, pyridine

  • Overall Yield : 65–72%

Polybromination byproducts are minimized by controlling stoichiometry and reaction time. This method’s modularity allows for variation in acyl groups, making it suitable for derivative synthesis.

Acid Chloride Intermediate Method

A high-yielding route leverages the conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride, followed by esterification. As demonstrated in the synthesis of related compounds, oxalyl chloride in dichloromethane (DCM) efficiently generates the acid chloride intermediate . Subsequent treatment with methanol in the presence of a base (e.g., triethylamine) affords the methyl ester.

Optimized Protocol :

  • Acid Chloride Formation :

    • Reagents : Oxalyl chloride (2 equiv), catalytic DMF

    • Solvent : DCM, 0°C to room temperature

    • Time : 12 hours

  • Esterification :

    • Reagents : Methanol (excess), triethylamine

    • Yield : 82–85%

This method is notable for its scalability and compatibility with sensitive functional groups. Industrial adaptations often replace oxalyl chloride with thionyl chloride to reduce costs.

Dihaloformaldoxime-Based Synthesis

The reaction of dihaloformaldoximes (e.g., dichloroformaldoxime) with 1-alkyne derivatives offers a metal-free pathway to 3,5-disubstituted isoxazoles . For methyl 4-acetyl-5-methylisoxazole-3-carboxylate, propargyl alcohol derivatives serve as dienophiles. The process proceeds via a concerted cycloaddition mechanism, avoiding transition-metal catalysts.

Industrial-Scale Conditions :

  • Dienophile : 3-Butyne-1-ol

  • Solvent : Ethyl acetate or acetonitrile

  • Base : Sodium carbonate

  • Temperature : Room temperature

  • Yield : 75–80%

Post-cycloaddition oxidation of the hydroxymethyl group to an acetyl moiety completes the synthesis. This method’s eco-friendliness and low catalyst requirements make it preferred for bulk production.

Coupling Reactions with Preformed Isoxazole Cores

Late-stage functionalization via coupling reactions enables rapid diversification. For example, Suzuki-Miyaura coupling introduces acetyl groups at position 4 using boronic acid derivatives. However, this approach requires pre-functionalized isoxazole bromides and palladium catalysts, increasing complexity.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Dioxane/water

  • Yield : 60–68%

While less efficient than other methods, this strategy is valuable for accessing isotopically labeled or fluorinated analogs.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range Scalability
Nitrile Oxide CycloadditionHigh regioselectivityFuroxan byproduct formation70–80%Lab-scale
Bromination-AcylationModular acylationRadical initiation required65–72%Pilot-scale
Acid Chloride MethodExcellent yields, scalabilityOxalyl chloride toxicity82–85%Industrial
Dihaloformaldoxime RouteMetal-free, eco-friendlyLimited dienophile scope75–80%Industrial
Coupling ReactionsLate-stage diversificationRequires precious metal catalysts60–68%Lab-scale

The acid chloride method and dihaloformaldoxime route are optimal for industrial applications due to their balance of yield, cost, and scalability. In contrast, the nitrile oxide approach remains valuable for exploratory synthesis of novel analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, including:

  • Antimicrobial Agents: Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities, making it a candidate for developing new antibiotics .
  • Anticancer Compounds: Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Biological Research

The compound has been explored for its biological activities beyond antimicrobial effects:

  • Neuroprotective Effects: There is evidence that methyl isoxazole derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases .
  • Peptidomimetics: The incorporation of this compound into peptide chains has been studied to enhance the stability and bioactivity of therapeutic peptides .

Materials Science

This compound is utilized in the development of advanced materials:

  • Polymer Chemistry: The compound can undergo polymerization reactions, leading to the creation of novel polymers with tailored properties for applications in coatings, adhesives, and composites.

Agricultural Chemistry

Research indicates potential uses in agrochemicals due to its biological activity against plant pathogens, which could lead to the development of new fungicides or herbicides.

Case Studies

StudyObjectiveFindings
Investigating antimicrobial propertiesMethyl isoxazole derivatives showed significant inhibition of bacterial growth against Staphylococcus aureus.
Evaluating anticancer activityCertain derivatives induced apoptosis in human cancer cell lines, suggesting potential as anticancer agents.
Neuroprotective effectsCompounds demonstrated modulation of glutamate receptors, providing insights into their neuroprotective capabilities.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS Number Substituents (Isoxazole Positions) Molecular Formula Molecular Weight (g/mol)
Methyl 4-acetyl-5-methylisoxazole-3-carboxylate 104149-61-3 3-COOCH₃, 4-COCH₃, 5-CH₃ C₈H₉NO₄ 183.16
Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate 15911-11-2 3-COOCH₂CH₃, 4-COCH₃, 5-CH₃ C₉H₁₁NO₄ 197.19
Methyl 4-formyl-3-methylisoxazole-5-carboxylate 161126-53-0 3-COOCH₃, 4-CHO, 5-CH₃ C₇H₇NO₄ 169.13
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 357326-79-5 3-COOCH₂CH₃, 4-CH₃, 5-CH(CH₃)₂ C₁₀H₁₅NO₃ 197.23

Key Observations :

Ethyl esters generally exhibit lower water solubility compared to methyl esters due to the longer alkyl chain .

Functional Group Differences :

  • The formyl group in Methyl 4-formyl-3-methylisoxazole-5-carboxylate (CAS 161126-53-0) enhances electrophilicity, making it more reactive in nucleophilic additions compared to the acetyl group .
  • The isopropyl group in Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate introduces steric hindrance, which may reduce reaction rates in substitution or cyclization reactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Boiling Point (°C) Density (g/cm³) LogP Hydrogen Bonding Capacity
This compound Not reported Not reported 0.97 Moderate (ester, acetyl)
Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate 339.9 1.176 1.21* Moderate (ester, acetyl)
Methyl 4-formyl-3-methylisoxazole-5-carboxylate Not reported Not reported 0.65* High (ester, formyl)

*Estimated using molecular descriptors.

Key Observations :

  • The ethyl ester derivative (CAS 15911-11-2) has a higher boiling point (339.9°C) and density (1.176 g/cm³) compared to the methyl analog, consistent with its increased molecular weight .
  • The formyl-substituted compound (CAS 161126-53-0) likely exhibits stronger hydrogen bonding due to the polar formyl group, which may influence crystallization behavior .

Key Observations :

  • Bromination-Acetylation : Common for introducing acetyl groups to isoxazole rings, though reaction times and conditions vary with ester groups .

Biological Activity

Methyl 4-acetyl-5-methylisoxazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including antimicrobial, anti-inflammatory, and potential antitumor activities.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which is critical for its biological activity. The presence of the acetyl and carboxylate groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various assays. For instance, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This action is crucial for potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

This compound has been evaluated for its antitumor potential. Studies have shown that it inhibits the growth of several cancer cell lines, including:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)<10
HeLa (Cervical Cancer)<15

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Modifications to the isoxazole ring or the substituents on the carbon chain may enhance or diminish its activity. For example, derivatives with halogen substitutions have shown improved potency against certain bacterial strains .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications increased efficacy by up to 50% compared to the parent compound.
  • Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, this compound was found to synergize with doxorubicin, enhancing cytotoxic effects significantly and reducing necessary dosages of chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 4-acetyl-5-methylisoxazole-3-carboxylate and its derivatives?

  • Methodological Answer: A key approach involves alkylation of hydroxy-precursors using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF). For example, methyl 3-methoxyisoxazole-5-carboxylate was synthesized by reacting methyl 3-hydroxyisoxazole-5-carboxylate with CH₃I and K₂CO₃ at 0°C, followed by purification via silica gel chromatography . Esterification and functional group protection strategies (e.g., acetyl introduction) can be adapted from analogous isoxazole syntheses .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .
  • Spectroscopy : NMR (¹H/¹³C) identifies substituent patterns, while IR confirms functional groups (e.g., acetyl C=O stretches). Mass spectrometry validates molecular weight .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. How can researchers optimize reaction conditions to improve yields in isoxazole derivatization?

  • Methodological Answer: Yield optimization often involves tuning reaction time, temperature, and stoichiometry. For instance, extending alkylation reaction times (e.g., 14 hours in DMF at room temperature) and using excess methyl iodide (1.5 eq.) improved yields to 66% in related syntheses . Solvent selection (e.g., Et₂O for extraction) and acid-base workup steps also enhance purity .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data contradictions for methylated isoxazole derivatives?

  • Methodological Answer: Discrepancies in electron density maps or bond angles can arise from disorder or thermal motion. Using SHELXL’s robust refinement algorithms, researchers can apply restraints (e.g., for hydrogen atoms) and validate models against Fo-Fc maps . Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency . For example, planar deviations in methyl 4-amino-3-methoxyisoxazole-5-carboxylate were resolved by analyzing intramolecular N–H⋯O hydrogen bonds .

Q. How do intramolecular hydrogen bonds influence the stability and reactivity of this compound?

  • Methodological Answer: Graph set analysis (Etter’s formalism) reveals that hydrogen bonds (e.g., N–H⋯O) stabilize molecular conformation and crystal packing. In methyl 4-amino-3-methoxyisoxazole-5-carboxylate, an intramolecular N–H⋯O bond enforces planarity, reducing steric strain and enhancing thermal stability . Such interactions can also affect solubility and reactivity, guiding solvent selection for further functionalization .

Q. What experimental strategies enable selective modification of the acetyl group in this compound?

  • Methodological Answer:
  • Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect hydroxyl groups before acetylating other sites .
  • Nucleophilic Acyl Substitution : React the acetyl group with hydrazines or Grignard reagents under controlled pH and temperature .
  • Monitoring : Track reaction progress via FTIR (C=O peak shifts) or LC-MS to avoid over-substitution .

Q. How can researchers address low crystallinity in methyl-substituted isoxazole carboxylates during X-ray analysis?

  • Methodological Answer:
  • Crystallization Optimization : Slow evaporation from DMF/EtOH mixtures promotes crystal growth .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands model twinning, while ORTEP-3 visualizes molecular packing to identify lattice mismatches .
  • Synchrotron Radiation : High-flux sources improve data quality for low-yield crystals .

Data Contradiction Analysis

Q. How should conflicting spectroscopic and crystallographic data be reconciled?

  • Methodological Answer:
  • Cross-Validation : Compare NMR chemical shifts with computed values (DFT) to confirm substituent positions .
  • Hydrogen Bonding Analysis : Use Mercury software to overlay hydrogen bond patterns with spectroscopic data (e.g., NH stretches in IR) .
  • Error Checking : Re-examine refinement parameters (e.g., ADPs in SHELXL) to rule out overfitting .

Tables

Q. Table 1: Key Crystallographic Parameters for Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate

ParameterValue
Space groupP2₁/c
a (Å)7.0425
b (Å)11.555
c (Å)9.654
β (°)106.629
V (ų)752.7
Z4
R.m.s. deviation (Å)0.029 (non-H atoms)
Refinement softwareSHELXL-2018/3
Hydrogen bond (N–H⋯O)2.05 Å, 153°
Source

Q. Table 2: Common Synthetic Routes for Isoxazole Derivatives

Reaction TypeConditionsYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 0°C → RT66%
EsterificationSOCl₂, MeOH, 60°C, 14 h99%
CyclizationNaN₃, DMSO, RT, 3 h26%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-acetyl-5-methylisoxazole-3-carboxylate
Reactant of Route 2
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Methyl 4-acetyl-5-methylisoxazole-3-carboxylate

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